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molecular formula C6H6Cl2N2 B1317145 2,3-Bis(chloromethyl)pyrazine CAS No. 51043-75-5

2,3-Bis(chloromethyl)pyrazine

Cat. No. B1317145
M. Wt: 177.03 g/mol
InChI Key: ISMYJOYXMZNZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770647B2

Procedure details

To a solution of 2,3-dimethylpyrazine (6.27 g, 57.4 mmol) in 100 mL of carbon tetrachloride was added N-chlorosuccinimide (16.7 g) followed by benzoyl peroxide (278 mg, 2 mol %) and the solution was heated to reflux for 16 h. The reaction was cooled, more benzoyl peroxide (278 mg, 2 mol %) was added and the reaction was refluxed for 5 h. The reaction was monitored by TLC until the disappearance of starting pyrazine. The reaction flask was cooled in an ice bath, the solution filtered, and the eluent was concentrated and chromatographed on SiO2 using 15% EtOAc in hexane. Obtained 1.14 g of the product (11% yield). MS found: (M+H)+=178.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
11%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](C)=[N:6][CH:5]=[CH:4][N:3]=1.[Cl:9]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.N1C=CN=CC=1.[C:41]([Cl:45])(Cl)(Cl)Cl>>[Cl:9][CH2:1][C:2]1[C:7]([CH2:41][Cl:45])=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.27 g
Type
reactant
Smiles
CC1=NC=CN=C1C
Name
Quantity
16.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
278 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
278 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
the eluent was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on SiO2 using 15% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC=CN=C1CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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